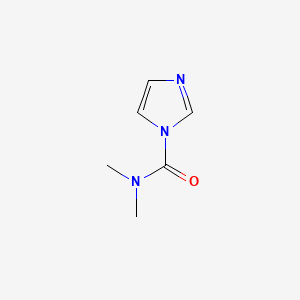
1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine is an organic compound that features a dioxolane ring substituted with a tert-butyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine typically involves the reaction of tert-butyl-substituted dioxolane with a suitable amine precursor. One common method involves the use of 2-tert-butyl-1,3-dioxolane-2-carboxaldehyde, which undergoes reductive amination with an amine source under mild conditions. The reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine can undergo various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-2-phenyl-1,3-dioxolane: This compound features a phenyl group instead of an amine group, making it less reactive in nucleophilic substitution reactions.
2,2-dimethyl-1,3-dioxolane-4-methanamine: Similar in structure but lacks the tert-butyl group, which affects its steric properties and reactivity.
Uniqueness
1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine is unique due to the presence of both the tert-butyl group and the amine group, which confer distinct steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
274686-23-6 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)

